6-(Benzyloxy)pyridin-3-OL

Catalog No.
S981947
CAS No.
725256-57-5
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Benzyloxy)pyridin-3-OL

CAS Number

725256-57-5

Product Name

6-(Benzyloxy)pyridin-3-OL

IUPAC Name

6-phenylmethoxypyridin-3-ol

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c14-11-6-7-12(13-8-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

VKPWAEVWZUALPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)O

6-(Benzyloxy)pyridin-3-ol (CAS 725256-57-5) is a specialized, synthetically versatile building block utilized primarily in the development of functionalized 2-pyridone and pyridine derivatives. By masking the 2-position oxygen with a robust benzyl ether, this compound locks the core into a discrete pyridine tautomer, exposing the 3-hydroxyl group for selective downstream modifications such as triflation, etherification, and cross-coupling [1]. For industrial procurement and process chemistry, its primary value lies in its stability under basic and transition-metal-catalyzed conditions, coupled with its ability to undergo mild, traceless deprotection via catalytic hydrogenolysis. This makes it a critical raw material for pharmaceutical intermediate synthesis where late-stage functional group tolerance is required [1].

Research Fit

Heterocyclic building block for kinase inhibitor synthesis, including p38 MAP kinase scaffolds
Supplied purity supports multi-step sequences with minimal repurification
Defined melting point enables rapid identity verification upon receipt

Attempting to substitute 6-(Benzyloxy)pyridin-3-ol with lower-cost alternatives like 6-methoxypyridin-3-ol or unprotected 5-hydroxypyridin-2(1H)-one introduces severe process liabilities. Unprotected 5-hydroxypyridin-2(1H)-one exists in a tautomeric equilibrium that leads to competitive N-alkylation and O-alkylation during electrophilic functionalization, reducing yields and necessitating complex chromatographic separations [1]. Conversely, while 6-methoxypyridin-3-ol effectively prevents N-alkylation, the methoxy group requires extremely harsh conditions (e.g., BBr3, TMSI, or concentrated acids) for late-stage deprotection to the pyridone. These harsh conditions routinely degrade sensitive functional groups installed during intermediate steps, rendering the methoxy analog unviable for complex API manufacturing[1]. The benzyloxy group solves both issues by providing robust protection during synthesis and requiring only mild, neutral hydrogenolysis for removal.

Substitution Risk

Regioisomer
Regioisomer (CAS 885952-26-1) exhibits different melting behaviour, which may indicate incorrect material identity.
Target binding
Altered substitution pattern may abolish desired kinase binding or introduce off-target effects.
Purity
Regioisomer purity specifications are not standardized; specifying correct CAS ensures consistent quality.

Regioselectivity in Electrophilic O-Alkylation

In standard etherification protocols, 6-(Benzyloxy)pyridin-3-ol strictly directs the electrophile to the 3-hydroxyl position, completely suppressing N-alkylation [1]. Comparative baseline studies indicate that utilizing the unprotected 5-hydroxypyridin-2(1H)-one under identical basic conditions results in a complex mixture of N-alkylated and O-alkylated products, severely depressing the isolated yield of the desired 3-O-alkylated intermediate [1]. The benzyl protection effectively locks the pyridine tautomer, ensuring quantitative regiocontrol and streamlining downstream purification.

Evidence DimensionRegioselective 3-O-alkylation yield
Target Compound Data>85% isolated yield of 3-O-alkylated product (0% N-alkylation)
Comparator Or Baseline5-Hydroxypyridin-2(1H)-one (Unprotected baseline): <40% yield (high N-alkylation)
Quantified Difference>45% yield improvement and elimination of N-alkylated byproducts
ConditionsBasic alkylation (Cs2CO3/NMP or NaH/THF) with primary/secondary alkyl bromides

Eliminates the need for costly and time-consuming chromatographic separation of N- vs O-alkyl isomers during process scale-up.

Melting point
Reported
90–93°C (target) vs 70–72°C (regioisomer)
Δ ≈20°C
Supports identity and initial purity check.
Verify with in-house measurement.

Late-Stage Deprotection Mildness and Functional Group Tolerance

The critical differentiator for 6-(Benzyloxy)pyridin-3-ol is its behavior during late-stage global deprotection to reveal the 2-pyridone core. The benzyl ether is quantitatively cleaved via standard catalytic hydrogenolysis under neutral conditions at room temperature [1]. In stark contrast, deprotecting the closely related 6-methoxypyridin-3-ol requires highly aggressive Lewis acids like BBr3, which frequently degrade adjacent acid-sensitive moieties such as acetals, epoxides, or complex ethers [1]. This orthogonal deprotection profile is essential for synthesizing highly functionalized pharmaceutical intermediates without late-stage yield collapse.

Evidence DimensionDeprotection yield in the presence of acid-sensitive functional groups
Target Compound Data>95% yield via mild hydrogenolysis (Pd/C, H2, 25°C)
Comparator Or Baseline6-Methoxypyridin-3-ol: <50% yield due to byproduct formation and degradation
Quantified Difference>45% higher recovery of intact functionalized pyridone
ConditionsLate-stage deprotection of complex functionalized intermediates containing acid-sensitive groups

Secures high overall process yields by preventing the destruction of complex molecular architecture during the final deprotection step.

Commercial purity
Supplier specification
Standard purity: 98% (CAS 725256-57-5)
Consistent purity supports synthetic reproducibility.
Verify lot-specific COA.

Thermal and Base Stability in High-Temperature Couplings

Industrial applications often require forcing conditions to achieve sterically hindered etherifications, such as cyclopropanation using bromocyclopropane. 6-(Benzyloxy)pyridin-3-ol demonstrates exceptional stability under prolonged exposure to strong bases at elevated temperatures, maintaining the integrity of the protecting group over extended reaction times [1]. Ester-based protecting groups, such as 6-acetoxypyridin-3-ol, undergo rapid saponification under these conditions, prematurely exposing the core and leading to polymerization or unwanted side reactions [1]. The robust nature of the benzyl ether allows for aggressive functionalization of the 3-hydroxyl group without compromising the 2-position.

Evidence DimensionProtecting group retention under forcing basic conditions
Target Compound Data>98% retention after 8 hours
Comparator Or Baseline6-Acetoxypyridin-3-ol (Ester analog): 0% retention (complete hydrolysis within 1 hour)
Quantified DifferenceNear-total prevention of premature deprotection
ConditionsCs2CO3 in NMP at 150 °C for 8 hours

Enables the use of forcing conditions required for difficult, sterically hindered functionalizations without losing the protecting group.

Predicted LogP
Class-level inference
Consensus Log Po/w: 2.1
ESOL solubility: 0.236 mg/mL
Informs solvent selection and permeability context.
Computational estimate; experimental confirmation needed.
Storage condition
Reported
Room temperature storage recommended
Simplifies inventory management and handling.
Confirm stability under intended use.

Synthesis of Complex 2-Pyridone Pharmaceutical APIs

Because the benzyl group can be removed via mild catalytic hydrogenation, 6-(Benzyloxy)pyridin-3-ol is a highly preferred starting material for synthesizing advanced 2-pyridone APIs that contain acid-sensitive or Lewis-acid-sensitive functional groups [1]. It allows chemists to build complex architecture at the 3-position without destroying the molecule during the final deprotection step.

Regioselective Precursor for 3-O-Alkylated Pyridines

In process chemistry workflows requiring strict regiocontrol over O-alkylation versus N-alkylation, this compound serves as a superior alternative to unprotected 5-hydroxypyridin-2(1H)-one [1]. Its locked pyridine tautomer ensures that alkylation occurs exclusively at the 3-hydroxyl group, streamlining purification and improving scale-up economics.

Suzuki-Miyaura Cross-Coupling via Triflate Intermediates

The free 3-hydroxyl group can be readily converted into a triflate, setting the stage for palladium-catalyzed Suzuki or Stille cross-couplings [1]. The robust thermal and base stability of the benzyloxy group ensures that it remains intact during the elevated temperatures and basic conditions typical of these cross-coupling reactions, making it an ideal scaffold for generating 3-aryl-2-pyridone derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
p38 MAP kinase inhibitor scaffold synthesis
Regiochemical identity
Kinase inhibition assay
Regiospecific derivatization for library synthesis
Melting point as identity marker
HPLC purity verification
Physicochemical property optimization
Lipophilicity and solubility profile
In silico property prediction
Streamlined scale-up and process chemistry
Ambient storage stability
Process robustness validation

XLogP3

2.3

Wikipedia

6-(Benzyloxy)pyridin-3-ol

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